molecular formula C9H11N3O3 B8207992 N-[5-(methylamino)-2-nitrophenyl]acetamide

N-[5-(methylamino)-2-nitrophenyl]acetamide

Cat. No.: B8207992
M. Wt: 209.20 g/mol
InChI Key: NJYCVJXLKSBOJY-UHFFFAOYSA-N
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Description

N-[5-(methylamino)-2-nitrophenyl]acetamide is an organic compound with the molecular formula C 9 H 11 N 3 O 3 and a molecular weight of 209.20 g/mol . Its CAS registry number is 53987-29-4 . This chemical features both acetamide and methylamino substituents on a nitrobenzene ring, a structural motif that is often explored in synthetic chemistry and the development of more complex molecules. Literature indicates its role as a synthetic intermediate, with references to its use in chemical research dating back to foundational studies . As a building block, it offers researchers a multifunctional structure for further chemical modifications, particularly in the synthesis of specialized chemicals and potential pharmacophores. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic uses, or for personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

N-[5-(methylamino)-2-nitrophenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-6(13)11-8-5-7(10-2)3-4-9(8)12(14)15/h3-5,10H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYCVJXLKSBOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(methylamino)-2-nitrophenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O3, with a molecular weight of approximately 194.19 g/mol. The compound features a nitrophenyl moiety, which is crucial for its biological activity, particularly in terms of modulation of various biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
  • Interaction with Enzymes : The compound has been shown to interact with specific enzymes and receptors, modulating their activity and influencing pathways involved in inflammation and pain signaling .
  • Influence on Inflammatory Pathways : It has been noted for its anti-inflammatory properties, potentially acting as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values indicate effective antibacterial properties .
  • Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can suppress COX-2 activity, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
  • Analgesic Properties : Its potential as an analgesic has been explored, particularly in models of acute and chronic pain.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the phenyl ring:

SubstituentEffect on Activity
Nitro groupEnhances reactivity and biological activity
Methylamino groupIncreases lipophilicity, improving membrane penetration
Acetamide groupEssential for interaction with biological targets

These modifications can significantly influence the compound's efficacy and selectivity towards specific biological targets.

Case Studies

  • In Vivo Anti-inflammatory Study : A study using carrageenan-induced paw edema in rats demonstrated that this compound exhibited significant anti-inflammatory effects comparable to indomethacin, with an ED50 value indicating its potency .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against a panel of bacterial strains, showing that the compound had MIC values lower than those of standard antibiotics, suggesting its potential as a therapeutic agent in treating infections .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Influence: The methylamino group in the target compound is electron-donating via resonance, which may stabilize intermediates during synthesis.
  • Steric Effects: Bulkier substituents (e.g., dimethylamino in CAS 5367-36-2 ) increase steric hindrance, impacting binding in biological systems or reaction kinetics.
  • Hydrophilicity: The hydroxyethylamino group in 3c enhances water solubility, which is critical for bioavailability in drug candidates.

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward synthesis involves reacting 5-(methylamino)-2-nitroaniline with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine). The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride:

5-(Methylamino)-2-nitroaniline+(CH3CO)2OThis compound+CH3COOH\text{5-(Methylamino)-2-nitroaniline} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{this compound} + \text{CH}_3\text{COOH}

Typical Conditions :

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.

  • Temperature : 0–25°C under inert atmosphere.

  • Reaction Time : 2–4 hours.

Yield and Optimization

Yields for this method range from 70–85%, depending on the purity of the starting aniline derivative. Excess acetic anhydride (1.5–2.0 equivalents) improves conversion, while slow addition minimizes side reactions such as over-acetylation. Purification via recrystallization from ethanol/water mixtures enhances purity to >95%.

Halogenoacetamide Coupling Routes

Reaction with Halogenoacetamides

An alternative approach involves reacting 2-methoxymethyl-4-nitrophenol with halogenoacetamides (e.g., chloroacetamide or bromoacetamide) in dipolar aprotic solvents. For example:

2-Methoxymethyl-4-nitrophenol+XCH2CONH2N-[5-(methoxymethyl)-2-nitrophenyl]acetamideDemethylationThis compound\text{2-Methoxymethyl-4-nitrophenol} + \text{XCH}2\text{CONH}2 \rightarrow \text{N-[5-(methoxymethyl)-2-nitrophenyl]acetamide} \xrightarrow{\text{Demethylation}} \text{this compound}

Key Variables :

  • Halogen Choice : Iodoacetamide offers higher reactivity but is cost-prohibitive; chloroacetamide requires iodide catalysts (e.g., NaI, 50 mol%) to proceed efficiently.

  • Solvent : Acetone or ethylene glycol dimethyl ether at reflux (60–80°C).

  • Catalyst : Sodium iodide accelerates chloroacetamide reactions, achieving 80–90% conversion.

Industrial-Scale Considerations

For large-scale production, bromoacetamide is preferred due to its balance of reactivity and cost. A patented protocol details the use of sulfuric acid as a solvent during nitration steps, enabling a one-pot synthesis with minimal intermediate isolation.

Multi-Step Synthesis via Acylation and Nitration

Stepwise Protocol

This method, adapted from nitrophenylamine syntheses, involves:

  • Acylation : Protecting the amine group of 2-methyl-4-aminophenol with acetic anhydride.

  • Nitration : Treating the acylated intermediate with fuming nitric acid at 0–5°C.

  • Hydrolysis : Removing the acetyl group using hydrochloric acid to yield the final product.

Reaction Sequence :

2-Methyl-4-aminophenolAcetylationN-(2-methyl-4-hydroxyphenyl)acetamideNitrationThis compound\text{2-Methyl-4-aminophenol} \xrightarrow{\text{Acetylation}} \text{N-(2-methyl-4-hydroxyphenyl)acetamide} \xrightarrow{\text{Nitration}} \text{this compound}

Yield and Purification

  • Nitration Step : Conducted in concentrated sulfuric acid at 0°C, achieving 78–85% yield.

  • Hydrolysis : Refluxing in methanol/HCl (3:1) followed by pH adjustment to 9.0 isolates the product in 73–78% yield.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Direct AcetylationShort reaction time; minimal stepsRequires high-purity aniline starting material70–85%
HalogenoacetamideScalable; adaptable to industrial settingsRequires iodide catalysts for chloroacetamide80–90%
Multi-StepHigh purity; avoids over-nitrationLengthy procedure; multiple isolations73–85%

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates by stabilizing transition states.

  • Ethanol/water mixtures improve crystallization efficiency, reducing impurities by 15–20%.

Catalytic Enhancements

  • NaI/KI Catalysis : Reduces reaction time for chloroacetamide routes from 12 hours to 4–6 hours.

  • Acid Scavengers : Adding molecular sieves or MgSO₄ during acetylation minimizes side-product formation.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors : Enable precise temperature control during exothermic nitration steps.

  • Waste Management : Neutralization of acidic byproducts (e.g., HNO₃, H₂SO₄) with CaCO₃ reduces environmental impact.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key peaks include δ 2.1 ppm (acetamide methyl), δ 6.8–7.5 ppm (aromatic protons), and δ 3.0 ppm (methylamino group).

  • HPLC : Purity >98% achieved using C18 columns with acetonitrile/water mobile phases.

X-ray Crystallography

Single-crystal studies confirm planar aromatic rings and intermolecular hydrogen bonding between acetamide groups (C–H⋯O distances: 2.8–3.1 Å) .

Q & A

Basic Research Questions

What are the standard synthetic routes for N-[5-(methylamino)-2-nitrophenyl]acetamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach starts with nitration and acetylation of a precursor aromatic amine. For example:

Methylamino introduction : Reacting 2-nitro-5-aminophenyl derivatives with methylating agents (e.g., methyl iodide) under basic conditions.

Acetylation : Treating the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide group .
Optimization : Temperature control (40–60°C) and solvent selection (e.g., dichloromethane or THF) are critical to minimize side reactions. Purity can be enhanced via recrystallization from ethanol/water mixtures .

How is the molecular structure of this compound characterized?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR confirm the methylamino (-NHCH3_3) and acetamide (-NHCOCH3_3) groups. For instance, the methylamino proton resonates at δ 2.8–3.2 ppm, while the acetamide carbonyl appears at ~168 ppm in 13^{13}C NMR .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+^+ at m/z 239) validate the molecular formula (C9_9H11_{11}N3_3O3_3) .
  • X-ray crystallography : Resolves spatial arrangements, such as planarity of the nitro-phenyl-acetamide backbone .

Advanced Research Questions

How do structural modifications (e.g., substituent position) influence biological activity in nitroaromatic acetamides?

The position of substituents on the phenyl ring significantly impacts bioactivity. For example:

  • Nitro group at position 2 : Enhances electron-withdrawing effects, stabilizing intermediates in enzyme inhibition.
  • Methylamino at position 5 : Introduces hydrogen-bonding potential with biological targets (e.g., kinases or microbial enzymes) .
    Case Study : Replacing the methylamino group with chloro (as in N-[5-chloro-2-nitrophenyl]acetamide) reduces antimicrobial activity by 40%, highlighting the importance of the -NHCH3_3 moiety .

What mechanistic insights explain this compound’s enzyme inhibition properties?

Studies suggest competitive inhibition of tyrosine kinases and bacterial dihydrofolate reductase (DHFR) :

  • Kinase inhibition : The acetamide group binds to the ATP-binding pocket via hydrogen bonds with backbone residues (e.g., Glu883 in EGFR), while the nitro group stabilizes hydrophobic interactions .
  • DHFR inhibition : Molecular docking shows the nitro-phenyl group occupies the pterin-binding site, disrupting folate metabolism in Staphylococcus aureus .

How does this compound compare to its isomers in reactivity and applications?

Positional isomers exhibit distinct properties:

IsomerSubstituent PositionsReactivityBiological Activity
N-[4-methylamino-2-nitrophenyl]acetamide Methylamino at C4Lower electrophilicity due to steric hindrance30% reduced antitumor activity vs. C5 isomer
N-[5-methylamino-3-nitrophenyl]acetamide Nitro at C3Enhanced solubility in polar solventsWeak enzyme inhibition due to altered binding geometry

Methodological Challenges

What analytical challenges arise in quantifying trace impurities during synthesis?

  • HPLC-MS : Detects byproducts like N-acetylated intermediates or degradation products (e.g., nitro-to-amine reduction under acidic conditions). Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation .
  • Limitations : Isomeric impurities (e.g., C4 vs. C5 methylamino derivatives) require chiral columns or 2D NMR for resolution .

How can computational methods aid in optimizing this compound’s pharmacokinetic profile?

  • ADMET prediction : Tools like SwissADME predict moderate bioavailability (LogP ~1.8) but high plasma protein binding (>90%), suggesting formulation challenges .
  • QSAR models : Correlate substituent electronegativity with antibacterial IC50_{50} values. For example, introducing electron-donating groups at C5 improves membrane permeability .

Data Contradictions and Resolution

Why do conflicting reports exist about its cytotoxicity in cancer cell lines?

Discrepancies arise from:

  • Assay conditions : Viability assays (MTT vs. resazurin) yield differing IC50_{50} values (e.g., 12 µM vs. 18 µM in MCF-7 cells) .
  • Metabolic variability : Liver microsome stability varies across species (e.g., t1/2_{1/2} = 45 min in human vs. 22 min in murine models) .

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